molecular formula C33H45N9O7S B607104 Diazo Biotin-PEG3-Azide CAS No. 1339202-33-3

Diazo Biotin-PEG3-Azide

Cat. No. B607104
M. Wt: 711.84
InChI Key: VQJUOWXTLWKWGJ-JLHXZSQLSA-N
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Description

Diazo Biotin-PEG3-Azide is a useful tool for introducing a biotin moiety to alkyne-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The hydrophilic spacer arm provides better solubility to the labeled molecules in aqueous media .


Synthesis Analysis

Diazo Biotin-PEG3-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The chemical formula of Diazo Biotin-PEG3-Azide is C33H45N9O7S . It has an exact mass of 711.32 and a molecular weight of 711.840 . The elemental analysis shows that it contains C, 55.68; H, 6.37; N, 17.71; O, 15.73; S, 4.50 .


Chemical Reactions Analysis

Diazo Biotin-PEG3-Azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Diazo Biotin-PEG3-Azide is a solid . It has a molecular formula of C33H45N9O7S and a molecular weight of 711.8 . The conditions to avoid are heat, flames, and sparks .

Scientific Research Applications

Protein Labeling and Functionalization

Diazo Biotin-PEG3-Azide has shown significant utility in the labeling and functionalization of proteins. Ma et al. (2019) demonstrated the use of diazo-azide for incorporating tetrafluorinated aromatic azides into proteins. This approach enabled further functionalization through fluorescence labeling, PEGylation, and biotinylation of proteins (Ma et al., 2019). Lohse et al. (2017) developed a biotin-tethered diazotransfer reagent that selectively modifies specific proteins, demonstrating its potential in protein functionalization and bioorthogonal protection (Lohse et al., 2017).

Hydrogel Synthesis for Cell Delivery

In the field of biomaterials, Diazo Biotin-PEG3-Azide has been used in the synthesis of biodegradable PEG-peptide hydrogels. Liu et al. (2009) synthesized hydrogels using Click chemistry, incorporating azide functional groups for cell attachment and proliferation, showcasing the application in cell-based wound healing (Liu et al., 2009).

Conversion of Azides into Diazo Compounds

Chou and Raines (2013) reported the conversion of azides into diazo compounds in water, emphasizing the potential of diazo groups in chemical biology. This method maintained high yields in the presence of various functional groups, indicating the versatility of diazo compounds (Chou & Raines, 2013).

Nanoparticle Functionalization

Diazo Biotin-PEG3-Azide has been utilized in nanoparticle technology. For instance, Mrówczyńsk et al. (2014) used diazo transfer to introduce azido functions onto polydopamine-coated magnetite nanoparticles. These nanoparticles were further modified using click-chemistry, demonstrating potential in magnetic nano-platforms (Mrówczyńsk et al., 2014).

Nucleic Acid Detection and Labeling

In the realm of genetics, diazo functions have been employed in labeling nucleic acids. Bernal-Méndez et al. (2003) developed an efficient aqueous chemistry for labeling nucleic acids using labels containing diazo functions and biotin. This method showed high selectivity and did not disrupt base pairing recognition (Bernal-Méndez et al., 2003).

Bioconjugation in Micelles

Wang et al. (2009) reported the bioconjugation of biotin to the interfaces of polymeric micelles via in situ click chemistry. This method resulted in functional interfaces between the hydrophilic shell and the hydrophobic core of the micelles, showcasing the application in drug delivery systems (Wang et al., 2009).

Versatility in Chemical Biology

Mix et al. (2016) highlighted the versatility of diazo compounds in chemical biology. They underscored the broad and tunable reactivity of diazo groups, making them valuable for probing and modifying proteins and nucleic acids (Mix et al., 2016).

Safety And Hazards

In the event of a fire involving Diazo Biotin-PEG3-Azide, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn . Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation .

Future Directions

Diazo Biotin-PEG3-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a promising tool for future research in targeted therapy drugs .

properties

IUPAC Name

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N9O7S/c34-42-37-12-11-23-5-10-28(43)26(21-23)41-40-25-8-6-24(7-9-25)32(45)36-14-16-48-18-20-49-19-17-47-15-13-35-30(44)4-2-1-3-29-31-27(22-50-29)38-33(46)39-31/h5-10,21,27,29,31,43H,1-4,11-20,22H2,(H,35,44)(H,36,45)(H2,38,39,46)/t27-,29-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJUOWXTLWKWGJ-JLHXZSQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N9O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazo Biotin-PEG3-Azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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